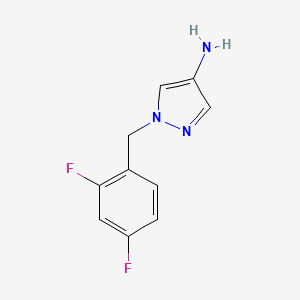

1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine

CAS No.: 1240578-13-5

Cat. No.: VC2695255

Molecular Formula: C10H9F2N3

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240578-13-5 |

|---|---|

| Molecular Formula | C10H9F2N3 |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H9F2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |

| Standard InChI Key | KJUVZIAADOZCEH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N |

Introduction

Chemical Structure and Properties

1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound's structure is distinguished by a 2,4-difluorobenzyl group attached to one of the nitrogen atoms in the pyrazole ring, with an amine group at the 4-position of the pyrazole.

Basic Structural Information

The compound possesses several key structural elements that contribute to its chemical behavior and potential biological activity:

-

A pyrazole ring core structure (five-membered heterocycle with two nitrogen atoms)

-

A 2,4-difluorobenzyl substituent attached to the N-1 position of the pyrazole ring

-

An amine group (-NH₂) at the 4-position of the pyrazole ring

-

Two fluorine atoms at the 2 and 4 positions of the benzyl group, enhancing stability and binding properties

Physical and Chemical Characteristics

The physical and chemical properties of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine are essential for understanding its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine

| Property | Value |

|---|---|

| CAS Number | 1240578-13-5 |

| Molecular Formula | C₁₀H₉F₂N₃ |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H9F2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15 |

| Standard InChIKey | KJUVZIAADOZCEH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)CN2C=C(C=N2)N |

| Appearance | Typically a crystalline solid (based on similar compounds) |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol |

The presence of fluorine atoms in the benzyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which are critical factors in drug design and development.

Synthesis Methods

The synthesis of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine typically involves specific organic chemistry reactions that allow for the formation of the desired structure with high yield and purity.

Alternative Synthesis Methods

By analyzing synthesis methods of related compounds, we can infer alternative approaches that might be applicable to 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine:

-

Multi-step synthesis starting from simpler pyrazole derivatives

-

Conversion of corresponding pyrazole carboxylic acids or esters to amines

-

Protection-deprotection strategies for selective functionalization

-

Transition metal-catalyzed coupling reactions for introducing the difluorobenzyl group

These synthetic methods would need to be optimized for reaction conditions including temperature, solvent choice, and catalyst type to ensure high yield and purity of the target compound.

Structural Comparison with Related Compounds

Understanding how 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine compares to structurally similar compounds provides valuable context for its properties and potential applications.

Comparison with Other Difluorobenzyl Pyrazole Derivatives

Several compounds share structural similarities with 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine, but differ in the position of substituents or additional functional groups. Table 2 presents a comparison of these related compounds.

Table 2: Comparison of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine with Related Compounds

| Compound Name | Structural Differences | Potential Impact on Properties |

|---|---|---|

| N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine | Different fluorine positions (2,3 vs 2,4) and additional methyl group on pyrazole | Altered electronic distribution and binding specificity |

| N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine | Different fluorine positions (3,5 vs 2,4) and two methyl groups on pyrazole | Modified lipophilicity and pharmacokinetic properties |

| N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine | Different fluorine positions (2,3 vs 2,4) and two methyl groups at different positions | Changes in electronic properties affecting reactivity |

The position and number of fluorine atoms significantly affect the electron distribution within the molecule, which can impact both chemical reactivity and biological activity. Similarly, the presence of additional methyl groups on the pyrazole ring alters the steric properties and lipophilicity of these compounds.

Biological Activities and Pharmacological Properties

Based on the general properties of pyrazole derivatives and structurally similar compounds, we can infer potential biological activities for 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine.

Structure-Activity Relationships

The specific structural features of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine contribute to its potential biological activities:

-

The pyrazole ring provides a scaffold that can interact with various biological targets through hydrogen bonding and π-π interactions

-

The 2,4-difluorobenzyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties

-

The amine group at the 4-position can act as a hydrogen bond donor, facilitating interactions with receptor binding sites

-

The fluorine atoms can form unique interactions with target proteins and affect the electronic distribution within the molecule

Analytical Methods for Identification and Characterization

Proper identification and characterization of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine are essential for ensuring its purity and confirming its structure for research applications.

Spectroscopic Analysis

Several spectroscopic techniques can be employed for the identification and characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide information about the carbon-hydrogen framework and help confirm the structure

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis

-

Infrared (IR) Spectroscopy: Identifies functional groups such as amine (-NH₂) and aromatic rings

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the chromophoric system of the compound

Chromatographic Methods

Chromatographic techniques are valuable for purity assessment and isolation:

-

High-Performance Liquid Chromatography (HPLC): Enables separation, identification, and quantification

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and purity checking

-

Gas Chromatography (GC): Applicable if the compound has sufficient volatility or can be derivatized

Applications in Research and Development

Due to its unique structure and properties, 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine has several potential applications in research and development.

Pharmaceutical Research

The compound is valuable in pharmaceutical research for several reasons:

-

As a building block or intermediate in the synthesis of more complex drug candidates

-

As a lead compound for structure-activity relationship studies

-

For exploring the effect of fluorine substitution on pharmacological properties

-

In the development of compounds targeting specific enzymes or receptors

Chemical Research

Beyond pharmaceutical applications, the compound may serve as:

-

A model compound for studying the reactivity of fluorinated aromatic systems

-

A precursor for the synthesis of more complex heterocyclic systems

-

A reference standard for analytical method development

-

A substrate for investigating specific chemical transformations

Physical and Chemical Reactivity

Understanding the reactivity profile of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine is crucial for its application in various chemical processes and biological systems.

Common Reactions and Transformations

Based on its structure, the compound can participate in several types of chemical reactions:

-

Reactions involving the amine group:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization followed by various transformations

-

Condensation reactions with aldehydes or ketones

-

-

Reactions involving the pyrazole ring:

-

Reactions involving the benzyl portion:

-

Limited reactivity due to the presence of fluorine atoms, which typically reduce the reactivity of the aromatic ring towards electrophilic substitution

-

Stability Considerations

The stability of 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-amine under various conditions is important to consider:

-

Thermal stability: Likely stable at room temperature; decomposition may occur at elevated temperatures

-

Photostability: May be sensitive to light, particularly UV radiation, which could induce photochemical reactions

-

pH sensitivity: The amine group may be protonated under acidic conditions, affecting solubility and reactivity

-

Oxidative stability: The amine group could be susceptible to oxidation over time, especially in solution

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume